molecular formula C13H11N3 B14356880 3-Cyclopropylpyrimido[1,2-B]indazole CAS No. 90253-56-8

3-Cyclopropylpyrimido[1,2-B]indazole

Katalognummer: B14356880
CAS-Nummer: 90253-56-8
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: FGKYALOTDCYIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropylpyrimido[1,2-B]indazole is a heterocyclic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyrimido[1,2-B]indazole typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as copper sulfate pentahydrate, aluminum triflate, or copper acetate . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, in the presence of a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropylpyrimido[1,2-B]indazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for monoamine oxidase and phosphodiesterase.

    Medicine: Investigated for its anti-cancer properties and potential use in treating neurological disorders.

Wirkmechanismus

The mechanism of action of 3-Cyclopropylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropylpyrimido[1,2-B]indazole is unique due to its fused tricyclic structure, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

90253-56-8

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

3-cyclopropylpyrimido[1,2-b]indazole

InChI

InChI=1S/C13H11N3/c1-2-4-12-11(3-1)13-14-7-10(9-5-6-9)8-16(13)15-12/h1-4,7-9H,5-6H2

InChI-Schlüssel

FGKYALOTDCYIAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CN3C(=C4C=CC=CC4=N3)N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.